molecular formula C7H5BrClNO2 B023686 2-Amino-4-bromo-5-chlorobenzoic acid CAS No. 150812-32-1

2-Amino-4-bromo-5-chlorobenzoic acid

Cat. No. B023686
Key on ui cas rn: 150812-32-1
M. Wt: 250.48 g/mol
InChI Key: QLUCPCIKLHKGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05744638

Procedure details

2.8 g (0.0196 mol) of copper(I) oxide are suspended in 120 ml (corresponding to 1.6 mol of NH3) of 25% aqueous ammonia solution under nitrogen. To this is added dropwise, at 25° C. with stirring and over the course of 40 minutes, a suspension of 63.2 g (0.2 mol) of 5-chloro-2,4-dibromobenzoic acid, 160 ml (corresponding to 2.14 mol of NH3) of 25% strength aqueous ammonia solution and 180 ml of ethyl acetate, with the exclusion of oxygen. The temperature rises to about 35° C. during the addition. Stirring is continued for 21/4 hours at30° C. Finally, 11.6 g (0.04 mol) of ethylenediaminetetraacetic acidis added to the mixture and the pH is adjusted to 3.1 by acidifying with hydrochloric acid. The ethyl acetate is distilled off at 90° C., the suspension is stirred at room temperature, and the anthranilic acid isfiltered off under suction and washed. 48.2 g of 4-bromo-5-chloroanthranilic acid is obtained as a pale-brown powder, corresponding to 96.2% of theory relative to 5-chloro-2,4-dibromobenzoic acid.
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
63.2 g
Type
reactant
Reaction Step Two
Name
Quantity
2.14 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.8 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH3:1].[Cl:2][C:3]1[C:4]([Br:13])=[CH:5][C:6](Br)=[C:7]([CH:11]=1)[C:8]([OH:10])=[O:9].O=O.Cl>[Cu-]=O.C(OCC)(=O)C>[Br:13][C:4]1[CH:5]=[C:6]([NH2:1])[C:7](=[CH:11][C:3]=1[Cl:2])[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
63.2 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C(=O)O)C1)Br)Br
Name
Quantity
2.14 mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
2.8 g
Type
catalyst
Smiles
[Cu-]=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring and over the course of 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this is added dropwise, at 25° C.
ADDITION
Type
ADDITION
Details
The temperature rises to about 35° C. during the addition
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
Finally, 11.6 g (0.04 mol) of ethylenediaminetetraacetic acidis added to the mixture
DISTILLATION
Type
DISTILLATION
Details
The ethyl acetate is distilled off at 90° C.
STIRRING
Type
STIRRING
Details
the suspension is stirred at room temperature
WASH
Type
WASH
Details
washed

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC=1C=C(C(C(=O)O)=CC1Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 48.2 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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